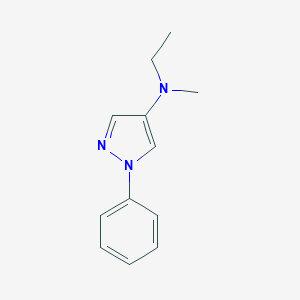

N-ethyl-N-methyl-1-phenylpyrazol-4-amine

説明

特性

CAS番号 |

17551-24-5 |

|---|---|

分子式 |

C12H15N3 |

分子量 |

201.27 g/mol |

IUPAC名 |

N-ethyl-N-methyl-1-phenylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |

InChIキー |

GDIRHOSIWSOUQN-UHFFFAOYSA-N |

SMILES |

CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |

正規SMILES |

CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |

他のCAS番号 |

17551-24-5 |

同義語 |

N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-1-phenylpyrazol-4-amine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . These methods are advantageous for large-scale production as they minimize the need for purification steps and reduce waste.

化学反応の分析

Types of Reactions

N-ethyl-N-methyl-1-phenylpyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Halogens, alkylating agents; reactions often require catalysts such as Lewis acids or bases to facilitate the substitution.

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Reduced pyrazole derivatives

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学的研究の応用

N-ethyl-N-methyl-1-phenylpyrazol-4-amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-ethyl-N-methyl-1-phenylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

類似化合物との比較

Similar Compounds

Pyrazole: The parent compound with a simpler structure and similar reactivity patterns.

1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, leading to variations in biological activity and chemical reactivity.

4-Amino-1-phenylpyrazole:

Uniqueness

N-ethyl-N-methyl-1-phenylpyrazol-4-amine is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Q & A

Q. Optimization Strategies :

- Use continuous flow reactors to enhance reaction efficiency and scalability .

- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .

- Monitor temperature (80–120°C) to minimize side reactions like over-alkylation .

Q. Table 1: Reaction Conditions for Pyrazole Alkylation

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, NaH | DMF | 80°C | 65–75 |

| Purification | Ethanol/water | – | RT | 90–95 |

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Structural variations : Minor substituent changes (e.g., fluoro vs. methyl groups) alter binding affinities .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines used .

Q. Methodological Solutions :

- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .

- Validate results using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) .

- Compare in vitro (enzyme inhibition) and in vivo (murine models) data to assess translational relevance .

What computational tools are effective for predicting the reactivity and binding modes of this compound?

Q. Advanced Research Focus

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., kinases or GPCRs). Studies on similar pyrazoles show fluorinated analogs exhibit higher binding scores due to electronegative interactions .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over time (≥100 ns trajectories) .

- DFT Calculations : Gaussian 09 evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain oxidation/reduction behavior .

Q. Table 2: Computational Parameters for Pyrazole Derivatives

| Method | Software | Key Findings | Reference |

|---|---|---|---|

| Docking | AutoDock | Fluoroethyl group enhances kinase binding | |

| DFT | Gaussian | Methyl groups reduce electrophilicity |

How can the electrochemical properties of this compound be exploited for derivatization?

Basic Research Focus

Pyrazole derivatives undergo functionalization via:

- Oxidation : Using KMnO₄ in acidic conditions to introduce ketone groups at the pyrazole ring .

- Nucleophilic Substitution : Replacing the ethyl group with aryl halides via Buchwald-Hartwig coupling .

Q. Advanced Applications :

- Electrochemical Sensors : Modify electrodes with pyrazole films to detect metal ions (e.g., Cu²⁺) via redox cycling .

- Photocatalysis : Use TiO₂ nanoparticles to drive C–N bond formation under UV light .

What strategies validate the metabolic stability of this compound in preclinical studies?

Q. Advanced Research Focus

- In Vitro Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) using LC-MS .

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in urine/plasma .

- CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Table 3: Metabolic Stability Data for Pyrazole Analogs

| Compound | t₁/₂ (Human Microsomes) | Major Metabolite |

|---|---|---|

| Analog A | 45 min | N-Oxide |

| Analog B | 120 min | Demethylated |

How do crystallographic techniques aid in resolving structural ambiguities of this compound derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。